Benzene, (4-cyclopropylidenecyclohexyl)-
Description
"Benzene, (4-cyclopropylidenecyclohexyl)-" is a substituted benzene derivative characterized by a cyclohexyl ring fused with a cyclopropane moiety at the 4-position of the benzene ring. The cyclopropylidene group introduces significant steric strain and electronic effects, which may influence its chemical reactivity, stability, and applications in organic synthesis or materials science .
Properties
CAS No. |
147356-80-7 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(4-cyclopropylidenecyclohexyl)benzene |
InChI |
InChI=1S/C15H18/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-11-15/h1-5,13H,6-11H2 |
InChI Key |
IISHKIPFTPLZKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C2CC2)CCC1C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (4-cyclopropylidenecyclohexyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclopropylidenecyclohexyl group can be introduced through a series of reactions involving cyclohexanone and cyclopropylidene intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzene, (4-cyclopropylidenecyclohexyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can replace hydrogen atoms on the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Benzene, (4-cyclopropylidenecyclohexyl)- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies explore its potential biological activities and interactions with biomolecules.
Medicine: Research investigates its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Benzene, (4-cyclopropylidenecyclohexyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the context of its application, such as its role in catalysis or biological systems .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table compares "Benzene, (4-cyclopropylidenecyclohexyl)-" with structurally related compounds:
Key Observations :
Physicochemical Properties
- Thermal Stability : Benzene derivatives with strained substituents (e.g., cyclopropane) may exhibit lower thermal stability compared to aliphatic analogs. For example, benzene derivatives with methylene groups are used as heat transfer fluids due to moderate specific heat and stability .
- LogP and Solubility : Cyclohexyl and cyclopropane groups likely increase hydrophobicity (higher LogP) compared to methoxy or ethynyl-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
